Panduratin A

Catalog No.
S538594
CAS No.
89837-52-5
M.F
C26H30O4
M. Wt
406.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panduratin A

CAS Number

89837-52-5

Product Name

Panduratin A

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1

InChI Key

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N

SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Panduratin A

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3

Description

The exact mass of the compound Panduratin A is 406.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties

Panduratin A, a natural product isolated from the rhizomes of Boesenbergia pandurata (commonly known as Krachai or fingerroot) [], has been the focus of scientific research due to its potential antibacterial properties. Studies have shown that Panduratin A exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [].

  • Minimum Inhibitory Concentration (MIC)

    Research suggests that Panduratin A has a low minimum inhibitory concentration (MIC) against several bacterial strains. MIC refers to the lowest concentration of a substance that can inhibit the visible growth of bacteria. Lower MIC values indicate stronger antibacterial activity [].

  • Mechanism of Action

    The exact mechanism by which Panduratin A exerts its antibacterial effect is still being investigated. However, some studies suggest it might disrupt bacterial cell membranes, leading to cell death [].

Anti-inflammatory Potential

Another area of scientific exploration for Panduratin A is its potential anti-inflammatory properties. In vitro studies have shown that Panduratin A may suppress the production of inflammatory mediators, suggesting a possible therapeutic role in inflammatory diseases [].

  • Cellular Studies

    Studies on human immune cells indicate that Panduratin A might downregulate the production of pro-inflammatory cytokines, molecules involved in the inflammatory response [].

  • Future Directions

    Further research is necessary to elucidate the specific mechanisms underlying the anti-inflammatory effects of Panduratin A and to evaluate its efficacy in animal models of inflammatory diseases.

  • While the scientific research on Panduratin A is promising, it is still in the pre-clinical stages. More studies are needed to determine its safety and efficacy in humans before it can be considered a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6

Exact Mass

406.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

89837-52-5

Wikipedia

Panduratin a

Dates

Modify: 2023-08-15
1: Hariono M, Choi SB, Roslim RF, Nawi MS, Tan ML, Kamarulzaman EE, Mohamed N, Yusof R, Othman S, Abd Rahman N, Othman R, Wahab HA. Thioguanine-based DENV-2 NS2B/NS3 protease inhibitors: Virtual screening, synthesis, biological evaluation and molecular modelling. PLoS One. 2019 Jan 24;14(1):e0210869. doi: 10.1371/journal.pone.0210869. eCollection 2019. PubMed PMID: 30677071; PubMed Central PMCID: PMC6345492.
2: Kim H, Kim C, Kook KE, Yanti, Choi S, Kang W, Hwang JK. Inhibitory Effects of Standardized Boesenbergia pandurata Extract and Its Active Compound Panduratin A on Lipopolysaccharide-Induced Periodontal Inflammation and Alveolar Bone Loss in Rats. J Med Food. 2018 Oct;21(10):961-970. doi: 10.1089/jmf.2017.4155. Epub 2018 Aug 8. PubMed PMID: 30088980.
3: Salama SM, Ibrahim IAA, Shahzad N, Al-Ghamdi S, Ayoub N, AlRashdi AS, Abdulla MA, Salehen N, Bilgen M. Hepatoprotectivity of Panduratin A against liver damage: In vivo demonstration with a rat model of cirrhosis induced by thioacetamide. APMIS. 2018 Sep;126(9):710-721. doi: 10.1111/apm.12878. Epub 2018 Jul 29. PubMed PMID: 30058214.
4: Lai SL, Mustafa MR, Wong PF. Panduratin A induces protective autophagy in melanoma via the AMPK and mTOR pathway. Phytomedicine. 2018 Mar 15;42:144-151. doi: 10.1016/j.phymed.2018.03.027. Epub 2018 Mar 15. PubMed PMID: 29655680.
5: Liu Q, Cao Y, Zhou P, Gui S, Wu X, Xia Y, Tu J. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells. Biomol Ther (Seoul). 2018 May 1;26(3):328-334. doi: 10.4062/biomolther.2017.042. PubMed PMID: 29301388; PubMed Central PMCID: PMC5933901.
6: Kim H, Kim C, Kim DU, Chung HC, Hwang JK. Inhibitory Effects of Boesenbergia pandurata on Age-Related Periodontal Inflammation and Alveolar Bone Loss in Fischer 344 Rats. J Microbiol Biotechnol. 2018 Mar 28;28(3):357-366. doi: 10.4014/jmb.1711.11034. PubMed PMID: 29212295.
7: Parida P, Yadav RNS, Dehury B, Ghosh D, Mahapatra N, Mitra A, Mohanta TK. Novel Insights into the Molecular Interaction of a Panduratin A Derivative with the Non Structural Protein (NS3) of Dengue Serotypes: A Molecular Dynamics Study. Curr Pharm Biotechnol. 2017;18(9):769-782. doi: 10.2174/1389201018666171122122338. PubMed PMID: 29173158.
8: Kim H, Kim MB, Kim C, Hwang JK. Inhibitory Effects of Panduratin A on Periodontitis-Induced Inflammation and Osteoclastogenesis through Inhibition of MAPK Pathways In Vitro. J Microbiol Biotechnol. 2018 Feb 28;28(2):190-198. doi: 10.4014/jmb.1707.07042. PubMed PMID: 29061028.
9: Sa BK, Kim C, Kim MB, Hwang JK. Panduratin A Prevents Tumor Necrosis Factor-Alpha-Induced Muscle Atrophy in L6 Rat Skeletal Muscle Cells. J Med Food. 2017 Nov;20(11):1047-1054. doi: 10.1089/jmf.2017.3970. Epub 2017 Sep 21. PubMed PMID: 28933980.
10: Osman H, Idris NH, Kamarulzaman EE, Wahab HA, Hassan MZ. 3,5-Bis(arylidene)-4-piperidones as potential dengue protease inhibitors. Acta Pharm Sin B. 2017 Jul;7(4):479-484. doi: 10.1016/j.apsb.2017.04.009. Epub 2017 May 4. PubMed PMID: 28752033; PubMed Central PMCID: PMC5518655.
11: Kim DU, Chung HC, Kim C, Hwang JK. Oral intake of Boesenbergia pandurata extract improves skin hydration, gloss, and wrinkling: A randomized, double-blind, and placebo-controlled study. J Cosmet Dermatol. 2017 Dec;16(4):512-519. doi: 10.1111/jocd.12343. Epub 2017 Apr 18. PubMed PMID: 28421656.
12: Kim M, Choi S, Noh K, Kim C, Kim E, Hwang JK, Kang W. Determination of panduratin A in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2017 Apr 15;137:151-154. doi: 10.1016/j.jpba.2017.01.027. Epub 2017 Jan 16. PubMed PMID: 28119213.
13: Tan BC, Tan SK, Wong SM, Ata N, Rahman NA, Khalid N. Distribution of Flavonoids and Cyclohexenyl Chalcone Derivatives in Conventional Propagated and In Vitro-Derived Field-Grown Boesenbergia rotunda (L.) Mansf. Evid Based Complement Alternat Med. 2015;2015:451870. doi: 10.1155/2015/451870. Epub 2015 Apr 7. PubMed PMID: 25883671; PubMed Central PMCID: PMC4391327.
14: Woo SW, Rhim DB, Kim C, Hwang JK. Effect of Standardized Boesenbergia pandurata Extract and Its Active Compound Panduratin A on Skin Hydration and Barrier Function in Human Epidermal Keratinocytes. Prev Nutr Food Sci. 2015 Mar;20(1):15-21. doi: 10.3746/pnf.2015.20.1.15. Epub 2015 Mar 31. PubMed PMID: 25866745; PubMed Central PMCID: PMC4391536.
15: Lai SL, Wong PF, Lim TK, Lin Q, Mustafa MR. iTRAQ-based proteomic identification of proteins involved in anti-angiogenic effects of Panduratin A on HUVECs. Phytomedicine. 2015 Jan 15;22(1):203-12. doi: 10.1016/j.phymed.2014.11.016. Epub 2014 Dec 3. PubMed PMID: 25636890.
16: Yogiara, Hwang SJ, Park S, Hwang JK, Pan JG. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. Lett Appl Microbiol. 2015 May;60(5):431-9. doi: 10.1111/lam.12398. Epub 2015 Mar 12. PubMed PMID: 25631558.
17: Lai SL, Wong PF, Lim TK, Lin Q, Mustafa MR. Cytotoxic mechanisms of panduratin A on A375 melanoma cells: A quantitative and temporal proteomics analysis. Proteomics. 2015 May;15(9):1608-21. doi: 10.1002/pmic.201400039. Epub 2015 Mar 30. PubMed PMID: 25594392.
18: Md-Mustafa ND, Khalid N, Gao H, Peng Z, Alimin MF, Bujang N, Ming WS, Mohd-Yusuf Y, Harikrishna JA, Othman RY. Transcriptome profiling shows gene regulation patterns in a flavonoid pathway in response to exogenous phenylalanine in Boesenbergia rotunda cell culture. BMC Genomics. 2014 Nov 18;15:984. doi: 10.1186/1471-2164-15-984. PubMed PMID: 25407215; PubMed Central PMCID: PMC4289260.
19: Kim MS, Pyun HB, Hwang JK. Panduratin A, an activator of PPAR-α/δ, suppresses the development of oxazolone-induced atopic dermatitis-like symptoms in hairless mice. Life Sci. 2014 Mar 28;100(1):45-54. doi: 10.1016/j.lfs.2014.01.076. Epub 2014 Feb 11. PubMed PMID: 24530874.
20: Salama SM, AlRashdi AS, Abdulla MA, Hassandarvish P, Bilgen M. Protective activity of Panduratin A against thioacetamide-induced oxidative damage: demonstration with in vitro experiments using WRL-68 liver cell line. BMC Complement Altern Med. 2013 Oct 24;13:279. doi: 10.1186/1472-6882-13-279. PubMed PMID: 24156366; PubMed Central PMCID: PMC3874749.

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